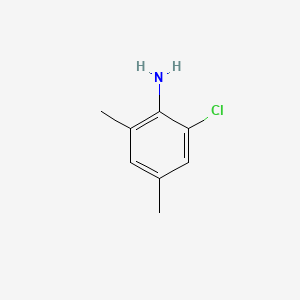

2-Chloro-4,6-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAQFOKMMXWRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040714 | |

| Record name | 2-Chloro-4,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63133-82-4 | |

| Record name | 2-Chloro-4,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63133-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063133824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-chloro-4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-4,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4,6-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M21NJ0OHPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-4,6-dimethylaniline CAS number 63133-82-4 properties

An In-Depth Technical Guide to 2-Chloro-4,6-dimethylaniline (CAS: 63133-82-4): Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS number 63133-82-4, is a substituted aromatic amine that serves as a crucial building block in advanced chemical synthesis.[1][2] Its unique structure, featuring a chlorinated and dimethylated aniline core, makes it a valuable intermediate for researchers and professionals in drug development, agrochemical science, and materials chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, reactivity, potential synthetic routes, and critical safety protocols, grounded in authoritative data for practical application.

Caption: Chemical structure of this compound.

Part 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic characteristics is fundamental for its application in synthesis and quality control. These properties dictate handling, reaction conditions, and analytical validation.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized below, compiled from multiple sources to ensure accuracy.

| Property | Value | Source(s) |

| CAS Number | 63133-82-4 | [1][3][4] |

| Molecular Formula | C₈H₁₀ClN | [3][4][5] |

| Molecular Weight | 155.62 g/mol | [3][6] |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-Chloro-2,4-dimethylaniline, 2-Chloro-4,6-xylidine | [3][7] |

| Appearance | Brown solid, solid powder | [4][6] |

| Melting Point | 38-40 °C | [1][4] |

| Density | 1.11 g/mL at 25 °C | [1][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4][8] |

| Solubility | Insoluble in water | [6] |

Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of starting materials and synthetic products. The structure of this compound gives rise to a distinct spectroscopic fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the two methyl (-CH₃) groups. The integration and splitting patterns of these signals are key to confirming the substitution pattern on the aromatic ring.

-

¹³C NMR : The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule, providing definitive structural confirmation.[3]

-

-

Mass Spectrometry (MS) : GC-MS analysis reveals a molecular ion peak consistent with its molecular weight, along with a characteristic fragmentation pattern that can be used for identification.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-Cl stretching.[3]

Caption: Key functional groups and corresponding spectroscopic validation methods.

Part 2: Chemical Reactivity and Synthesis

The utility of this compound as a synthetic intermediate stems from its predictable reactivity, which is dominated by the nucleophilic amine group and the electronically modified aromatic ring.

Reactivity Profile

-

Nucleophilicity : The primary amine group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and diazotization. This is the most common site of reaction for building more complex molecules.

-

Aromatic Ring : The aromatic ring can undergo electrophilic substitution, although its reactivity is influenced by the existing substituents. The amine group is a strong activator, while the chloro and methyl groups also direct incoming electrophiles.

-

Incompatibilities : This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[4][6] Such materials can lead to vigorous, uncontrolled reactions.

-

Stability : Under recommended storage conditions (cool, dry, well-ventilated, away from incompatible materials), the compound is stable.[4][9]

Synthetic Pathway Analysis

While a specific, peer-reviewed synthesis for this compound was not found in the initial search, a robust and logical pathway can be derived from established methods for analogous compounds, such as the synthesis of 4-chloro-2,6-dimethylaniline.[10] The most direct approach involves the selective chlorination of 2,4-dimethylaniline.

Experimental Protocol: Proposed Laboratory-Scale Synthesis

This protocol is an adapted, field-proven methodology for the selective chlorination of substituted anilines. The causality behind key steps, such as the initial formation of the anilinium salt, is critical for success. This step deactivates the ring slightly and protects the amine, preventing side reactions and directing the chlorination.

-

Reagent Preparation : In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and gas inlet, dissolve 1.0 mole of 2,4-dimethylaniline in an inert solvent such as carbon tetrachloride or toluene.

-

Anilinium Salt Formation : Cool the flask in an ice bath to 10-15 °C. Bubble dry hydrogen chloride (HCl) gas through the solution until saturation is reached, precipitating the 2,4-dimethylanilinium hydrochloride salt. This step is self-validating; the formation of a precipitate confirms the reaction is proceeding.

-

Chlorination : While maintaining the temperature at 10-15 °C, slowly add 1.0 mole of a chlorinating agent, such as sulphuryl chloride (SO₂Cl₂) dissolved in the same solvent, via the dropping funnel over 1-2 hours. The controlled, slow addition is crucial to manage the exothermic reaction and prevent over-chlorination.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up :

-

Slowly add water to the reaction mixture to quench any remaining chlorinating agent.

-

Neutralize the mixture by adding an aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the solution is basic (pH > 8). This liberates the free amine from its salt.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Purification :

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethanol) to yield pure this compound.[10]

-

Caption: Workflow for the proposed synthesis of this compound.

Part 3: Applications in Research and Development

This compound is primarily valued as an intermediate, a molecular scaffold upon which more complex and functional molecules are built.

Role as a Chemical Building Block

Its structural motifs are found in a range of commercially significant products:

-

Pharmaceutical Synthesis : Substituted anilines are foundational to many active pharmaceutical ingredients (APIs). Structurally related compounds are precursors to the local anesthetic Lidocaine and the oncology drug Dasatinib.[11][12] This highlights the potential of this compound as a key starting material for novel therapeutic agents.

-

Agrochemicals : The chloroaniline scaffold is prevalent in herbicides and pesticides, where the specific substitution pattern can tune biological activity and environmental persistence.[13]

-

Dyes and Pigments : Aromatic amines are classical precursors to azo dyes and other pigments. The presence of the chlorine atom can enhance the lightfastness and chemical stability of the final colorant.[13]

Analytical Methodologies

Ensuring the purity of this intermediate is critical before its use in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Reverse-Phase HPLC for Purity Analysis

This protocol is a standard method for analyzing aromatic amines and can be adapted for this specific compound.[5]

-

System : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water. For mass spectrometry-compatible analysis, a small amount of formic acid (0.1%) can be added to the mobile phase.[5]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength of 254 nm.

-

Sample Preparation : Prepare a stock solution of the compound in the mobile phase at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

Injection Volume : 10 µL.

-

Analysis : The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Part 4: Safety, Handling, and Toxicology

This compound is a hazardous substance that requires strict safety protocols. Its toxicity profile is significant, and all handling should be performed with appropriate engineering controls and personal protective equipment.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with multiple significant hazards.[3]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | 💀 | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | 💀 | Danger | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | 💀 | Danger | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | ❗ | Warning | H319: Causes serious eye irritation |

| Carcinogenicity | 2 | ⚕️ | Warning | H351: Suspected of causing cancer |

| STOT, Single Exposure | 3 | ❗ | Warning | H335: May cause respiratory irritation |

Exposure Control and Personal Protection

A multi-layered approach to safety is essential when working with this chemical.

Protocol: Safe Handling and Storage

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6] Ensure the work area is well-ventilated.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[8]

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile) tested to a relevant standard like EN 374.[6]

-

Skin and Body Protection : Wear a lab coat and, if there is a risk of significant exposure, chemical-resistant overalls.[4]

-

Respiratory Protection : Use a particulate respirator (e.g., N95) or a respirator with cartridges appropriate for organic vapors if dust or aerosols are generated.[8]

-

-

Hygiene Measures : Do not eat, drink, or smoke in the work area.[6][14] Wash hands thoroughly with soap and water after handling.[6] Contaminated work clothes should be laundered separately.[6]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9] The storage class is 6.1C (Combustible, acute toxic category 3).[8]

-

Spill Response : In case of a spill, avoid generating dust.[6] Use dry clean-up procedures (e.g., sweep or vacuum) and collect the material into a labeled container for hazardous waste disposal.[6]

Toxicological Profile

-

Acute Effects : The primary danger is acute toxicity via ingestion, skin contact, or inhalation.[3] Exposure can cause severe skin and eye irritation.[6]

-

Systemic Effects : As an arylamine, there is a risk of absorption into the bloodstream, which can lead to methaemoglobinemia, a condition that impairs the blood's ability to carry oxygen.[6] Symptoms can include cyanosis (bluish skin), headache, dizziness, and weakness.[6]

-

Chronic Effects : The compound is suspected of causing cancer (Carcinogenicity Category 2), meaning there is limited evidence of a carcinogenic effect.[3][6] Long-term or repeated exposure should be strictly avoided.

Conclusion

This compound (CAS 63133-82-4) is a potent and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its value to researchers and drug development professionals is matched by its hazardous nature. A thorough understanding of its properties, reactivity, and toxicological profile is essential for its safe and effective use. By adhering to the rigorous handling protocols and analytical methods outlined in this guide, scientists can confidently leverage this building block to advance their research and development objectives.

References

- 1. This compound | 63133-82-4 [chemicalbook.com]

- 2. This compound CAS#: 63133-82-4 [amp.chemicalbook.com]

- 3. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound 96 63133-82-4 [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. lookchem.com [lookchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physical and chemical properties of 2-Chloro-4,6-dimethylaniline

An In-depth Technical Guide to 2-Chloro-4,6-dimethylaniline

Prepared by: Gemini, Senior Application Scientist

Foreword: Understanding the Core Utility of a Substituted Aniline

In the landscape of synthetic organic chemistry, the aniline scaffold is a cornerstone. Its utility as a precursor for pharmaceuticals, agrochemicals, and materials is well-established. However, the true power of this scaffold is realized through strategic substitution on the aromatic ring. The introduction of functional groups like halogens and alkyl moieties fundamentally alters the electronic and steric properties of the molecule, unlocking novel reaction pathways and enabling the synthesis of complex target structures.

This guide focuses on a specific, highly functionalized building block: This compound (CAS No: 63133-82-4). The presence of a chloro group at the 2-position, flanked by methyl groups at positions 4 and 6, creates a unique chemical entity. The chloro group serves as a versatile handle for cross-coupling reactions, while the methyl groups and the inherent nature of the amino group dictate the regioselectivity of further aromatic substitutions. This document provides an in-depth analysis of its physical properties, chemical behavior, synthesis, and safety considerations, offering researchers and development professionals a comprehensive resource for its application.

Molecular Identity and Structural Characteristics

This compound is an aromatic amine whose structure is key to its reactivity.[1] The IUPAC name clearly defines the substitution pattern on the aniline ring.

Structural Diagram

The arrangement of substituents on the benzene ring is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Appearance | Solid | [3][4] |

| Melting Point | 38-40 °C | [4][5] |

| Boiling Point | Not specified, related isomers have high boiling points. | [4] |

| Density | 1.11 g/mL at 25 °C | [4][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4][5] |

| Solubility | Insoluble in water. Soluble in organic solvents like Chloroform and Methanol. | [6] |

| pKa | 3.67±0.10 (Predicted) | [7] |

Spectroscopic Profile

Structural elucidation and purity assessment rely heavily on spectroscopic techniques. The expected spectral characteristics of this compound are consistent with its functional groups.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the two methyl (-CH₃) groups. The integration of these signals would correspond to a 2:2:6 proton ratio. The chemical shifts and splitting patterns provide detailed information about the electronic environment of each proton.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display eight distinct signals, corresponding to the six carbons of the aromatic ring and the two methyl group carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by N-H stretching vibrations for the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic and methyl groups will be observed just below and above 3000 cm⁻¹.[8] Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.[2]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (155.62 g/mol ). A characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak will be present due to the isotopic abundance of ³⁷Cl.[2]

Authoritative spectral data can be found in databases such as PubChem and those provided by commercial suppliers.[2]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three key functional components: the nucleophilic amino group, the activated aromatic ring, and the reactive chloro substituent.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a base. It readily participates in reactions such as:

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to build more complex molecular architectures. For instance, reaction with chloroacetyl chloride is a key step in the synthesis of lidocaine-type molecules.[9][10]

-

Diazotization : Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Br).

Caption: General workflow for the acylation of this compound.

Electrophilic Aromatic Substitution

The aromatic ring is activated towards electrophilic substitution. The directing effects of the substituents must be considered:

-

-NH₂ group : A powerful activating group and is ortho, para-directing.

-

-CH₃ groups : Weakly activating groups and are ortho, para-directing.

-

-Cl group : A deactivating group (due to induction) but is ortho, para-directing (due to resonance).

The combined effect of these groups makes the remaining unsubstituted positions on the ring (positions 3 and 5) highly susceptible to electrophilic attack. The steric hindrance from the adjacent methyl and chloro groups will also play a crucial role in determining the regiochemical outcome.

Cross-Coupling Reactions

The aryl chloride functionality is a key feature for synthetic diversification. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. Notably, it has been used as a substrate in palladium-catalyzed cyanations to introduce a nitrile group onto the aromatic ring.[7] This transforms the molecule into a valuable precursor for carboxylic acids, amides, or amines.

Synthesis Protocols

While various synthetic routes exist, a common laboratory and industrial approach involves the direct chlorination of the parent aniline, 2,6-dimethylaniline. A patented method highlights a process designed to favor the formation of the 4-chloro isomer.[11]

Example Protocol: Chlorination of 2,6-Dimethylaniline Hydrochloride[11]

Causality: This protocol utilizes the hydrochloride salt of the starting aniline. Protonating the strongly activating amino group converts it into a deactivating ammonium group (-NH₃⁺), which directs incoming electrophiles (like Cl⁺) to the para position, minimizing the formation of other isomers.

Step-by-Step Methodology:

-

Salt Formation : Dissolve 2,6-dimethylaniline in an inert solvent (e.g., carbon tetrachloride). Saturate the solution with dry hydrogen chloride (HCl) gas at room temperature to precipitate the 2,6-dimethylaniline hydrochloride salt.

-

Chlorination : Cool the resulting suspension to 10-15 °C. Pass chlorine (Cl₂) gas through the suspension over several hours while maintaining the temperature. The reaction progress can be monitored by techniques like TLC or GC.

-

Work-up : After the reaction is complete, add dilute hydrochloric acid and azeotropically distill to remove the solvent.

-

Isolation : Cool the remaining mixture to precipitate the crude 4-chloro-2,6-dimethylaniline hydrochloride. Filter the crystals.

-

Liberation of Free Base : Dissolve the collected salt in water and neutralize with an aqueous base solution (e.g., sodium hydroxide) to liberate the free aniline.

-

Purification : The crude product can be purified by extraction into an organic solvent followed by fractional distillation under reduced pressure to yield the pure this compound.[11]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is primarily used as an organic building block and intermediate in the synthesis of more complex molecules.[1][4]

-

Pharmaceutical Synthesis : Substituted anilines are critical precursors for a vast array of active pharmaceutical ingredients (APIs). The structural motifs present in this molecule are found in compounds developed as kinase inhibitors and other targeted therapies. The related compound, 2-Chloro-6-methylaniline, is a known intermediate for the tyrosine kinase inhibitor dasatinib.[12]

-

Agrochemicals : It serves as a starting material for the synthesis of certain pesticides and herbicides, where the specific substitution pattern is crucial for biological activity.

-

Dyes and Pigments : The aniline core allows it to be used in the production of various dyes and pigments.

Safety, Handling, and Toxicology

As with many aromatic amines and chlorinated compounds, this compound is hazardous and must be handled with appropriate precautions.

GHS Hazard Classification[2]

-

Acute Toxicity (Oral, Dermal, Inhalation) : Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331).[2][4]

-

Skin Corrosion/Irritation : Causes skin irritation (H315).[2][4]

-

Eye Damage/Irritation : Causes serious eye irritation (H319).[2][4]

-

Specific Target Organ Toxicity : May cause respiratory irritation (H335).[2][4]

Handling and Storage

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. Use a certified respirator (e.g., N95 dust mask or equivalent) if dusts are generated.[4][5]

-

Handling : Avoid all personal contact, including inhalation of dust.[13] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[13][14]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.

First Aid Measures

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin Contact : Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention.[14]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

This material must be disposed of as hazardous waste according to local, state, and federal regulations.[14]

References

- 1. This compound CAS#: 63133-82-4 [amp.chemicalbook.com]

- 2. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound 96 63133-82-4 [sigmaaldrich.com]

- 5. 2-氯-4,6-二甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Solved lacetanili Reduction: Preparation of The preparation | Chegg.com [chegg.com]

- 11. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to 2-Chloro-4,6-dimethylaniline (C₈H₁₀ClN)

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-4,6-dimethylaniline, a substituted aromatic amine of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and analytical validation, grounding all claims in authoritative data.

Core Molecular Identity and Structure

This compound, also known as 6-chloro-2,4-xylidine, is a halogenated and alkylated aniline derivative.[1][2] Its utility as a chemical intermediate stems from the specific arrangement of its functional groups—an amine, a chlorine atom, and two methyl groups—on the benzene ring, which imparts distinct reactivity and physical properties.

Key Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers. The data below has been consolidated from established chemical databases for unambiguous identification.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 63133-82-4 | Sigma-Aldrich, PubChem[1][3] |

| Molecular Formula | C₈H₁₀ClN | PubChem, CymitQuimica[1][2] |

| Linear Formula | ClC₆H₂(CH₃)₂NH₂ | Sigma-Aldrich[3] |

| Molecular Weight | 155.62 g/mol | PubChem, Sigma-Aldrich[1][3] |

| InChI Key | LKAQFOKMMXWRRQ-UHFFFAOYSA-N | PubChem, SIELC[1][4] |

| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)N)C | PubChem[1] |

| Synonyms | 6-Chloro-2,4-dimethylaniline, 2-Chloro-4,6-xylidine | PubChem, CymitQuimica[1][2] |

Structural Elucidation

The molecular architecture consists of a central benzene ring substituted at positions 1, 2, 4, and 6. The primary amine group (-NH₂) at position 1 defines it as an aniline. A chlorine atom is located ortho to the amine group at position 2. Two methyl groups (-CH₃) are found at positions 4 and 6 (para and the other ortho position relative to the amine), respectively. This specific substitution pattern dictates the molecule's steric and electronic properties, influencing its reactivity in further synthetic transformations.

Caption: 2D representation of this compound's covalent structure.

Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in various reaction conditions.

| Property | Value | Notes | Source(s) |

| Physical Form | Solid | At room temperature. | CymitQuimica[2] |

| Flash Point | 113 °C (235.4 °F) | Closed cup method. | Sigma-Aldrich[5] |

| LogP (Octanol/Water) | 2.60 | Indicates moderate lipophilicity. | SIELC[4] |

| Purity | Typically ≥96% | Commercial grades. | Sigma-Aldrich, CymitQuimica[2][3] |

Synthesis and Characterization Workflow

As a substituted aniline, a common and logical synthetic route involves the direct electrophilic chlorination of the corresponding dimethylaniline precursor, 2,4-dimethylaniline. This pathway is efficient and relies on well-established principles of aromatic substitution.

Proposed Synthesis Pathway

The amine group of the 2,4-dimethylaniline starting material is a strong activating group and is ortho-, para-directing. Since the para position is already occupied by a methyl group, electrophilic attack is directed to the ortho positions. The existing methyl groups provide additional steric hindrance, favoring chlorination at the less hindered C6 position.

Caption: Logical workflow for the synthesis and validation of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative method based on standard laboratory procedures for electrophilic chlorination.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,4-dimethylaniline in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add 1.0-1.1 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, quench by adding an aqueous solution of sodium bisulfite. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or a similar organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel.

Spectroscopic and Analytical Profile

Structural confirmation of the synthesized product is paramount. A combination of spectroscopic techniques provides an unambiguous fingerprint of the molecule.

Expected Spectroscopic Data

The following table summarizes the expected signals for this compound, which serve as benchmarks for analytical validation.

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | -NH₂ Protons | ~3.5-4.5 ppm (broad singlet) | Amine protons, position is solvent-dependent. |

| Aromatic Protons | ~6.8 ppm (s, 1H), ~7.0 ppm (s, 1H) | Two singlets for the non-equivalent aromatic protons at C3 and C5. | |

| -CH₃ Protons | ~2.2 ppm (s, 3H), ~2.3 ppm (s, 3H) | Two singlets for the non-equivalent methyl groups at C4 and C6. | |

| ¹³C NMR | Aromatic Carbons | ~115-145 ppm | 6 distinct signals for the aromatic carbons. |

| Methyl Carbons | ~17-21 ppm | 2 distinct signals for the methyl carbons. | |

| IR Spec. | N-H Stretch | 3300-3500 cm⁻¹ (doublet) | Characteristic of a primary amine. |

| C-H (Aromatic/Aliphatic) | 2850-3100 cm⁻¹ | Stretching vibrations of methyl and ring C-H bonds. | |

| C=C (Aromatic) | 1500-1600 cm⁻¹ | Benzene ring stretching. | |

| C-Cl Stretch | 700-800 cm⁻¹ | Carbon-chlorine bond vibration. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 155 | Corresponds to the molecular weight. |

| Isotope Peak (M+2) | m/z = 157 (ratio ~3:1) | Characteristic isotopic signature of the ³⁵Cl and ³⁷Cl atoms.[1] |

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its toxicological profile.

-

Hazard Identification: The compound is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[1][5] It also causes skin and serious eye irritation.[1]

-

Handling Procedures: Use in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[7] Avoid creating dust.[6]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.[6]

References

- 1. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound 96 63133-82-4 [sigmaaldrich.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. 2-氯-4,6-二甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-4,6-dimethylaniline and its Isomeric Nomenclature

Introduction and Nomenclature

This guide provides an in-depth technical overview of 2-Chloro-4,6-dimethylaniline, a substituted aromatic amine that serves as a crucial intermediate in various fields of chemical synthesis. Due to the substitution pattern on the aniline ring, its nomenclature can appear ambiguous. This document clarifies its identity, properties, synthesis, and applications for researchers, scientists, and drug development professionals. The primary focus is on the compound registered under CAS Number 63133-82-4.

Overview of the Compound

This compound is an organic building block characterized by an aniline core substituted with one chlorine atom and two methyl groups.[1][2] This specific arrangement of functional groups imparts distinct reactivity, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[3][4] Understanding its chemical identity is the first step in its effective utilization.

IUPAC Naming and Synonyms

The substitution pattern on the benzene ring can lead to several correct, albeit different-looking, names for the same molecule. The International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[5] However, depending on the numbering priority, it is frequently and synonymously referred to as 6-Chloro-2,4-dimethylaniline . Both names describe the identical chemical structure. The term "xylidine" is also used to denote dimethylaniline isomers, leading to the synonym 2-Chloro-4,6-xylidine .[5][6]

| Synonym [5][6][7] | Basis of Name |

| This compound | IUPAC Standard Name |

| 6-Chloro-2,4-dimethylaniline | Alternative numbering of the benzene ring |

| 2-Chloro-4,6-xylidine | Trivial name for dimethylaniline isomers |

| 2,4-Dimethyl-6-chloroaniline | Alternative substituent order |

| Benzenamine, 2-chloro-4,6-dimethyl- | Chemical Abstracts Service (CAS) index name |

| 2-chloro-4,6-dimethylphenylamine | Alternative naming convention |

Chemical Identifiers

For unambiguous identification in research and procurement, standardized chemical identifiers are essential.

| Identifier | Value | Source |

| CAS Number | 63133-82-4 | [1][5][7] |

| EC Number | 263-896-4 | [1][5][7] |

| PubChem CID | 113033 | [5] |

| MDL Number | MFCD00044118 | [1][7] |

| InChIKey | LKAQFOKMMXWRRQ-UHFFFAOYSA-N | [5][6] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It typically presents as a solid at room temperature.[1][6]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [5][6][7] |

| Molecular Weight | 155.62 g/mol | [1][5][7] |

| Appearance | Solid | [1][6] |

| Melting Point | 38-40 °C (lit.) | [1][7] |

| Density | 1.11 g/mL at 25 °C (lit.) | [1][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][8] |

Synthesis and Mechanism

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of chloro-substituted anilines often leverages the principles of electrophilic aromatic substitution. The amino group (-NH₂) is a strong activating, ortho-, para-director. However, direct chlorination of anilines can be aggressive and lead to multiple products and oxidation. A more controlled approach involves the chlorination of the corresponding N-acylated precursor or the aniline salt, which moderates the reactivity of the aromatic ring and can influence regioselectivity.

A plausible and industrially relevant strategy for synthesizing a related isomer, 4-chloro-2,6-dimethylaniline, involves the direct chlorination of the 2,6-dimethylaniline hydrochloride salt.[9] This method provides a robust framework that can be adapted. The formation of the anilinium salt deactivates the ring slightly compared to the free amine, preventing over-chlorination and polymerization, thus ensuring a cleaner reaction profile.

Caption: Retrosynthetic analysis and forward synthesis workflow.

Experimental Protocol: Electrophilic Chlorination of 2,4-Dimethylaniline

This protocol is a representative method adapted from established principles for the chlorination of substituted anilines.[9] It is designed to be self-validating through in-process monitoring and final product characterization.

Materials:

-

2,4-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Carbon Tetrachloride (CCl₄) or another inert solvent

-

Chlorine (Cl₂) gas or Sulfuryl Chloride (SO₂Cl₂)

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Salt Formation: In a three-necked flask equipped with a mechanical stirrer, gas inlet, and reflux condenser, dissolve 1.0 mole of 2,4-dimethylaniline in an inert solvent like CCl₄.

-

Cool the solution in an ice bath and bubble dry HCl gas through the mixture until saturation is achieved, resulting in the precipitation of 2,4-dimethylaniline hydrochloride. This step is critical as it protects the amine and deactivates the ring, preventing side reactions.

-

Chlorination: Maintain the temperature between 10-15 °C. Slowly introduce 1.0-1.1 molar equivalents of the chlorinating agent (e.g., chlorine gas) over 3-4 hours with vigorous stirring. The choice of a slow addition rate is crucial for controlling the exotherm and maximizing regioselectivity.

-

Monitoring: Monitor the reaction progress by taking small aliquots, neutralizing them, and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

-

Work-up and Neutralization: Once the reaction is complete, add water to the reaction mixture. Carefully neutralize the mixture by adding a 20-30% aqueous NaOH solution until the pH is basic (pH > 10). This step converts the hydrochloride salt of the product back to the free aniline base.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane or ether).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethanol) to yield pure this compound.[9]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the aromatic protons, and the amine protons.

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) at m/z 155 and a characteristic M+2 peak at m/z 157 with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine group (around 3300-3500 cm⁻¹) and C-Cl stretching vibrations in the fingerprint region.[5]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of this compound and for monitoring reaction progress.

Protocol: HPLC Analysis for Purity Assessment

This method is based on a reverse-phase HPLC application for analyzing this compound.[10]

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, replace phosphoric acid with 0.1% formic acid.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

-

Procedure:

-

Prepare a standard solution of the compound in the mobile phase.

-

Prepare the sample solution by dissolving a known quantity of the synthesized product in the mobile phase.

-

Inject both the standard and sample solutions into the HPLC system.

-

Purity is determined by comparing the peak area of the main component in the sample to the total area of all peaks.

-

Caption: General workflow for analytical purity assessment via HPLC.

Applications in Research and Industry

This compound's utility stems from its status as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: Substituted anilines are foundational structures in medicinal chemistry. The related compound, 2,6-dimethylaniline, is a key precursor in the synthesis of the local anesthetic Lidocaine.[4][11] By extension, this compound serves as a valuable building block for creating novel active pharmaceutical ingredients (APIs) where the specific chloro and methyl substitution pattern is desired for modulating biological activity.

-

Agrochemicals: Many herbicides and pesticides are derived from chlorinated aniline structures. This compound can be used in the synthesis of agrochemicals, where its structure contributes to the efficacy of the final active ingredient.[3]

-

Dyes and Pigments: Aromatic amines are classical precursors to azo dyes and other pigments. The amine group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.[3][4]

Caption: Major application pathways for this compound.

Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

The compound is classified as acutely toxic and is suspected of causing cancer.[5][12]

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | ☠️ |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | ☠️ |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | ☠️ |

| Skin Irritation (Category 2) | H315: Causes skin irritation | ❗️ |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | ❗️ |

| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | हेल्थ हज़ार्ड |

| STOT SE (Category 3) | H335: May cause respiratory irritation | ❗️ |

Source: PubChem, Sigma-Aldrich[1][5]

Toxicological Profile

Exposure can cause significant health effects. It is toxic by inhalation, skin contact, and ingestion.[7][12] The substance and its metabolites may interfere with hemoglobin's ability to carry oxygen, leading to methemoglobinemia, with symptoms like dyspnea and tachycardia.[12] It is also an irritant to the eyes, skin, and respiratory system.[7][12] Long-term or repeated exposure may have cumulative effects, and there is limited evidence of carcinogenicity.[7][12]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat or coveralls.[7]

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., type P2) if inhalation risk is high.[1]

-

-

General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Contaminated work clothes should be laundered separately before reuse.[12]

Disposal Guidelines

This material and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12] Do not allow it to enter the environment.

References

- 1. 2-氯-4,6-二甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 63133-82-4 [amp.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 6-Chloro-2,4-dimethylaniline | CAS 63133-82-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 2-氯-4,6-二甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,6-dimethylaniline: Density and Solubility

This technical guide provides a comprehensive overview of two critical physicochemical properties of 2-Chloro-4,6-dimethylaniline (CAS No: 63133-82-4): density and solubility.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this aromatic amine as an organic building block.[1][2] The protocols and insights provided herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction to this compound

This compound, also known as 6-chloro-2,4-dimethylaniline, is a substituted aromatic amine with the linear formula ClC₆H₂(CH₃)₂NH₂.[1] Its molecular structure, featuring a chlorine atom and two methyl groups on the aniline ring, imparts specific chemical characteristics that are crucial for its application in various synthetic pathways. A thorough understanding of its physical properties, such as density and solubility, is fundamental for its effective use in laboratory and industrial settings. These parameters are critical for reaction setup, solvent selection, purification processes, and safety considerations.

Density of this compound

The density of a substance is a fundamental physical property that defines its mass per unit volume. For a solid compound like this compound, this value is essential for accurate measurements and for predicting its behavior in various physical processes.

Reported Density Data

The density of this compound has been experimentally determined and is reported in the literature. This value is crucial for converting between mass and volume, which is a common requirement in experimental setups.

| Property | Value | Temperature (°C) | Reference |

| Density | 1.11 g/mL | 25 | [1] |

Experimental Determination of Density

The causality behind choosing a specific method for density determination often lies in the physical state of the substance and the desired accuracy. For a solid compound like this compound, a common and reliable method is the displacement method using a pycnometer. This method is self-validating as it relies on the precise measurement of mass and volume, with the accuracy being directly tied to the precision of the analytical balance and the calibration of the pycnometer.

-

Preparation: Ensure the pycnometer is clean, dry, and calibrated with a liquid of known density (e.g., deionized water) at the desired temperature (25 °C).

-

Initial Mass: Accurately weigh the empty, dry pycnometer (m₁).

-

Sample Addition: Introduce a known mass of this compound into the pycnometer and record the total mass (m₂). The mass of the sample is therefore m₂ - m₁.

-

Inert Liquid Addition: Fill the pycnometer containing the sample with an inert liquid of known density in which the sample is insoluble (e.g., a saturated solution of the compound in the liquid to prevent dissolution). Ensure no air bubbles are trapped.

-

Final Mass: Weigh the pycnometer containing the sample and the inert liquid (m₃).

-

Displaced Liquid Mass: Determine the mass of the pycnometer filled only with the inert liquid (m₄).

-

Calculation: The density (ρ) of the solid is calculated using the following formula: ρ = [(m₂ - m₁) * ρ_liquid] / [(m₄ - m₁) - (m₃ - m₂)] where ρ_liquid is the density of the inert liquid.

Caption: Workflow for determining the density of a solid using a pycnometer.

Solubility of this compound

Solubility is a critical parameter that dictates the choice of solvents for reactions, extractions, and purifications. The solubility of this compound is influenced by its molecular structure, which combines a hydrophobic aromatic ring with methyl groups and a polar amine group capable of hydrogen bonding.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, based on its chemical structure and the known solubility of similar aniline compounds, a qualitative and inferred solubility profile can be established. Aniline, for instance, is slightly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and chloroform.[3] The presence of the hydrophobic chloro and dimethyl groups in this compound is expected to further decrease its solubility in water and enhance its solubility in non-polar organic solvents.

| Solvent | Solubility | Rationale / Reference |

| Water | Slightly Soluble | [4][5] The polar amine group allows for some interaction with water, but the overall molecule is dominated by the hydrophobic aromatic ring and substituents. |

| Ethanol | Soluble (inferred) | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, and its alkyl chain provides non-polar character, making it a good solvent for substituted anilines.[6] |

| Methanol | Soluble (inferred) | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Soluble (inferred) | A polar aprotic solvent that can effectively solvate the polar amine group without the steric hindrance of protic solvents.[3] |

| Chloroform | Soluble (inferred) | A non-polar organic solvent that is effective at dissolving hydrophobic compounds.[3] |

| Diethyl Ether | Soluble (inferred) | A relatively non-polar solvent that is a good choice for dissolving many organic compounds.[6] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a standard and reliable technique for determining the solubility of a solid in a liquid. The trustworthiness of this protocol is ensured by allowing the system to reach equilibrium and by employing a precise analytical method for concentration measurement.

-

Preparation: Prepare a series of vials with a fixed volume of the desired solvent.

-

Excess Solute Addition: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved solid settles.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Dilution: Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for determining the solubility of a solid using the isothermal shake-flask method.

References

- 1. 2-氯-4,6-二甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 63133-82-4 [amp.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. lookchem.com [lookchem.com]

- 5. 4-CHLORO-2,6-DIMETHYLANILINE | 24596-18-7 [chemicalbook.com]

- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

IUPAC name for C8H10ClN

An In-Depth Technical Guide to the Isomers and IUPAC Nomenclature of C₈H₁₀ClN

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₈H₁₀ClN represents a diverse array of structural isomers, each possessing unique chemical properties and, consequently, distinct pharmacological activities. For professionals in drug discovery and medicinal chemistry, a precise understanding of the specific isomer is paramount, as subtle structural variations can lead to profound differences in biological outcomes. This technical guide provides a comprehensive exploration of the major isomeric classes of C₈H₁₀ClN, with a particular focus on derivatives of phenethylamine, a foundational scaffold in neuropharmacology. We will dissect the principles of IUPAC nomenclature essential for unambiguously identifying these compounds, detail a robust synthetic protocol for a key isomer, 2-(4-chlorophenyl)ethanamine, and discuss the pharmacological relevance of this chemical class. This document serves as a critical resource for researchers navigating the complexities of substituted phenethylamines in the pursuit of novel therapeutics.

Introduction: The Critical Role of Isomerism and Nomenclature

In the landscape of drug development, the molecular formula is merely the starting point. The specific spatial arrangement of atoms—isomerism—dictates the molecule's interaction with biological targets. The formula C₈H₁₀ClN, for instance, does not describe a single substance but a multitude of compounds, from substituted anilines to pharmacologically significant phenethylamines. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic nomenclature to provide an unambiguous descriptor for every unique chemical structure, an essential tool for reproducible and accurate scientific communication.[1][2]

This guide will focus primarily on the chlorophenethylamine isomers of C₈H₁₀ClN, as this structural motif is a well-established pharmacophore known to interact with monoamine neurotransmitter systems.[3][4] Understanding the precise IUPAC name allows researchers to differentiate between positional isomers (e.g., chlorine at the ortho-, meta-, or para- position) which can exhibit vastly different potencies and selectivities for neuronal targets like the serotonin and dopamine transporters.[5]

Part I: Foundational IUPAC Nomenclature Principles

A rigorous application of IUPAC rules is necessary to name the isomers of C₈H₁₀ClN. Two core sets of rules are particularly relevant: the naming of substituted aromatic compounds and the naming of amines.

Naming Substituted Aromatic Compounds

For monosubstituted benzene derivatives, the substituent's name is prefixed to "benzene" (e.g., Chlorobenzene).[6] For disubstituted benzenes, the relative positions of the substituents are indicated by numerical locants (e.g., 1,2-dichlorobenzene) or, more traditionally, by the prefixes ortho- (1,2), meta- (1,3), and para- (1,4).[6][7] When multiple different substituents are present, they are numbered to give the lowest possible locants and listed alphabetically.[1][8]

Naming Amines

Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen atom.[9] In the IUPAC system, the '-e' of the parent alkane is replaced with '-amine' (e.g., ethanamine). For secondary and tertiary amines, the largest alkyl group is considered the parent chain. Other alkyl groups attached to the nitrogen are designated with the prefix 'N-' and are listed alphabetically.[10][11][12] For example, N-ethyl-N-methylethanamine has two ethyl groups and one methyl group attached to the nitrogen; the parent name is ethanamine, with N-ethyl and N-methyl substituents.[10]

Part II: Key Isomeric Classes of C₈H₁₀ClN and Their IUPAC Names

The C₈H₁₀ClN formula gives rise to several isomeric classes. We will focus on the most pharmacologically pertinent: the chlorophenethylamines and their structural relatives.

Class A: Chlorinated Phenethylamines (Primary Amines)

This class features the C₆H₅-C₂-N backbone, a cornerstone of many psychoactive compounds.[4] The chlorine atom can be substituted at various positions on the phenyl ring.

-

Core Structure: 2-Phenylethanamine

-

Positional Isomers:

Class B: Chlorinated α-Methylphenethylamines

These isomers have the amine group attached to the first carbon of the ethyl side chain (the α-carbon). This creates a chiral center, leading to a pair of enantiomers for each positional isomer.

-

Core Structure: 1-Phenylethanamine

-

Positional and Optical Isomers:

-

IUPAC Name: (1R)-1-(4-chlorophenyl)ethanamine and (1S)-1-(4-chlorophenyl)ethanamine[15]

-

IUPAC Name: (1R)-1-(2-chlorophenyl)ethanamine and (1S)-1-(2-chlorophenyl)ethanamine

-

IUPAC Name: (1R)-1-(3-chlorophenyl)ethanamine and (1S)-1-(3-chlorophenyl)ethanamine

-

Class C: Other Notable Isomers

To illustrate the structural diversity, other isomers exist where the atoms are arranged differently, such as N-alkylated chloroanilines.

-

Core Structure: N-Ethylaniline

-

Positional Isomers:

-

IUPAC Name: N-ethyl-2-chloroaniline

-

IUPAC Name: N-ethyl-3-chloroaniline

-

IUPAC Name: N-ethyl-4-chloroaniline

-

The following diagram illustrates the logical relationship between the molecular formula and its primary isomeric classes relevant to drug discovery.

Caption: Isomeric diversification from the molecular formula C₈H₁₀ClN.

Part III: Synthesis and Analysis of 2-(4-Chlorophenyl)ethanamine

2-(4-Chlorophenyl)ethanamine (4-CA) is a valuable research tool for studying the serotonin system.[5] Its synthesis is typically achieved via the reduction of the corresponding nitrile.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)ethanamine

This protocol describes the reduction of 4-chlorophenylacetonitrile using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting nitriles to primary amines.

Materials:

-

4-Chlorophenylacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

1 M Sulfuric Acid (H₂SO₄)

-

10 M Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Separatory funnel

Procedure:

-

Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions, as LiAlH₄ reacts violently with water.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 eq.) in anhydrous diethyl ether.

-

Nitrile Addition: Dissolve 4-chlorophenylacetonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. The choice of a strong reducing agent like LiAlH₄ is crucial for the complete reduction of the stable nitrile group.

-

Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.

-

Quenching (Work-up): Cool the reaction mixture in an ice bath. Cautiously and sequentially, add water dropwise to quench the excess LiAlH₄, followed by 15% NaOH solution, and then more water. This specific work-up procedure (Fieser work-up) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Filtration & Extraction: Filter the resulting slurry and wash the solid residue with diethyl ether. Combine the filtrates and transfer to a separatory funnel.

-

Acid-Base Extraction: Extract the ether layer with 1 M H₂SO₄. This step protonates the desired amine, moving it into the aqueous layer and separating it from non-basic impurities.

-

Basification & Isolation: Wash the acidic aqueous layer with diethyl ether to remove any remaining neutral impurities. Then, make the aqueous layer strongly basic (pH > 12) with 10 M NaOH. This deprotonates the amine, causing it to separate as an oil or solid.

-

Final Extraction & Drying: Extract the free amine into a fresh portion of diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Synthesis Workflow Diagram

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 15.1 Naming Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. acdlabs.com [acdlabs.com]

- 8. study.com [study.com]

- 9. 24.1 Naming Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. websites.nku.edu [websites.nku.edu]

- 12. CHEM-GUIDE: IUPAC system and IUPAC rules of naming of amines [chem-guide.blogspot.com]

- 13. 2-(2-Chlorophenyl)ethylamine | C8H10ClN | CID 83117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (1R)-1-(4-chlorophenyl)ethan-1-amine | C8H10ClN | CID 1715226 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Chloro-4,6-dimethylaniline

Introduction

2-Chloro-4,6-dimethylaniline, a substituted aromatic amine, serves as a crucial building block in the synthesis of various organic compounds.[1][2] Its precise chemical structure and purity are paramount for its application in research and development, particularly within the pharmaceutical and chemical industries. Spectroscopic analysis provides an indispensable toolkit for the unambiguous structural elucidation and quality control of this compound. This in-depth guide offers a multi-faceted spectroscopic examination of this compound, presenting a synthesis of theoretical principles, detailed experimental protocols, and expert interpretation of the resulting data. The methodologies and analyses presented herein are designed to be self-validating, ensuring a high degree of confidence in the results for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

A foundational understanding of the molecular structure is essential before delving into its spectroscopic signatures.

-

IUPAC Name: this compound[3]

The molecule consists of a benzene ring substituted with a chlorine atom, an amino group (-NH₂), and two methyl groups (-CH₃) at positions 2, 1, 4, and 6, respectively.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers valuable clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

Ionization: The eluted compound enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation

The mass spectrum of this compound exhibits a characteristic pattern of peaks that confirm its structure.

| m/z | Relative Intensity | Assignment | Interpretation |

| 155 | High | [M]⁺ | Molecular ion peak, confirming the molecular weight. The presence of a chlorine atom is indicated by the isotopic peak at m/z 157, with an intensity of approximately one-third of the m/z 155 peak. |

| 120 | High | [M - Cl]⁺ | Loss of a chlorine radical (Cl•) from the molecular ion. This is a common fragmentation pathway for chlorinated aromatic compounds. |

| 154 | Moderate | [M - H]⁺ | Loss of a hydrogen atom, likely from the amino or methyl group. |

Source: PubChem CID 113033[3]

The fragmentation pattern is a key diagnostic tool. The initial loss of a chlorine atom is a highly favored fragmentation pathway for ortho-substituted chloroanilines.[4] This is followed by further fragmentation of the resulting ion.

Caption: Primary fragmentation pathways of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed to obtain the proton NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to acquire the carbon NMR spectrum, which simplifies the spectrum by removing C-H coupling.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Data Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~6.9 | s | 1H | Ar-H | Aromatic proton at the 5-position. The singlet multiplicity indicates no adjacent protons. |

| ~6.7 | s | 1H | Ar-H | Aromatic proton at the 3-position. The singlet multiplicity indicates no adjacent protons. |

| ~4.0 | br s | 2H | -NH₂ | Protons of the amino group. The broad singlet is characteristic of exchangeable protons. |

| ~2.3 | s | 3H | -CH₃ | Protons of the methyl group at the 6-position. |

| ~2.2 | s | 3H | -CH₃ | Protons of the methyl group at the 4-position. |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~145 | C-NH₂ | Aromatic carbon attached to the amino group. |

| ~135 | C-Cl | Aromatic carbon attached to the chlorine atom. |

| ~130 | Aromatic C-H | Aromatic carbon with an attached proton. |

| ~128 | Aromatic C-H | Aromatic carbon with an attached proton. |

| ~125 | Aromatic C-CH₃ | Aromatic carbon attached to a methyl group. |

| ~120 | Aromatic C-CH₃ | Aromatic carbon attached to a methyl group. |

| ~20 | -CH₃ | Carbon of the methyl group. |

| ~18 | -CH₃ | Carbon of the methyl group. |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Caption: Correlation of NMR signals to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal is first collected and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of this compound displays several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H stretch | Primary Amine (-NH₂) |

| 3050-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl (-CH₃) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1500-1400 | C=C stretch | Aromatic Ring |

| 850-750 | C-Cl stretch | Aryl Chloride |

Source: PubChem CID 113033[3]